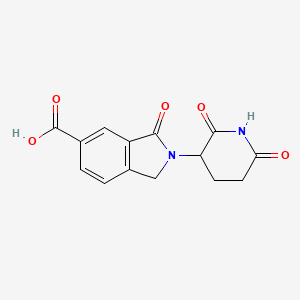

2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

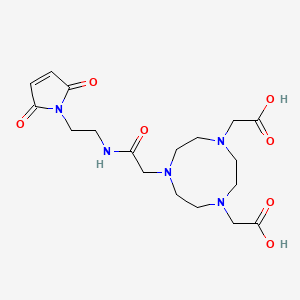

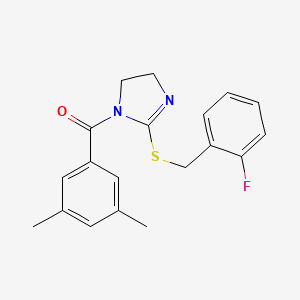

This compound is a derivative of isoindoline, which is a type of heterocyclic compound . It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . The compound also contains two carbonyl groups and a carboxylic acid group .

Synthesis Analysis

Based on the available information, the synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . The raw material used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and an isoindoline ring, both of which are types of heterocyclic rings . The compound also contains two carbonyl groups and a carboxylic acid group .Chemical Reactions Analysis

The compound is used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis involves several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 274.23 .Scientific Research Applications

- MFCD31735774 has been studied for its potential as an antiproliferative agent. Researchers have explored its effects on cancer cell lines, including NCI-H929 and U239. Notably, compound 10a demonstrated potent antiproliferative activity against these cell lines .

- The concept of a chiral switch involves replacing a previously approved racemate (a mixture of enantiomers) with its single enantiomer version. In the pharmaceutical industry, this strategy aims to enhance therapeutic effectiveness and safety. By using a pure enantiomer instead of a racemate, manufacturers can achieve better potency, selectivity, and fewer adverse effects. However, it’s essential to note that chiral switches can also serve as a means to maintain market exclusivity for drugs that have lost patent protection, even if the enantiomers don’t show significantly improved efficacy or safety compared to the racemates .

- Researchers have designed novel derivatives of MFCD31735774 as cereblon (CRBN) modulators. These compounds were evaluated for their antiproliferative activity against cancer cell lines. Compound 10a exhibited promising results, particularly against NCI-H929 and U239 cells .

- Theoretical calculations have been used to synthesize molecules designed to be transparent and colorless while efficiently absorbing near-infrared light. Although not directly related to MFCD31735774 , this research highlights the broader field of molecular design and optical properties .

- The thalidomide tragedy in the 1960s underscored the importance of stereochemistry in drug safety. Thalidomide, a racemic compound, was initially used as a sedative-hypnotic and for treating morning sickness in pregnant women. Its enantiomers had drastically different effects, leading to severe birth defects. This event prompted regulatory changes and increased scrutiny of chiral drugs .

- While racemates dominate the market, there is growing interest in developing enantiopure drugs. Understanding how enantiomers interact with biological targets is crucial. Enantiopure compounds can offer improved pharmacokinetics, pharmacodynamics, and safety profiles, making them attractive candidates for drug development .

Cancer Research and Chemotherapy

Chiral Switch Strategies

Cereblon Modulation

Near-Infrared Light Absorption

Thalidomide Tragedy and Regulation

Enantiopure Drug Development

Mechanism of Action

Safety and Hazards

Future Directions

The compound and its derivatives have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for cancer treatment . The compound’s ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments suggests it could be a promising candidate for further investigation .

properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-2-1-7(14(20)21)5-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEOSXYFNDBTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carboxylic acid | |

CAS RN |

2171519-15-4 |

Source

|

| Record name | 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)

![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)

![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)